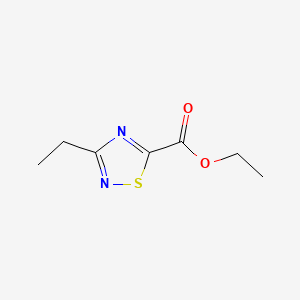
Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted green synthetic methodologies, which offer shorter reaction times and easier work-up procedures. These methods produce ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate in moderate-to-good yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity and reactivity.
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole core but differ in the position and nature of substituents, affecting their chemical and biological properties.
The uniqueness of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3 |
InChI Key |
BYTZHFCHMBTKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















